molecular formula C23H27N3O7 B2759532 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 941997-73-5

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

Cat. No. B2759532
CAS RN: 941997-73-5
M. Wt: 457.483
InChI Key: JOOLUGWSLDCRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide is a chemical compound that has been synthesized and studied for its potential scientific research applications. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated. In

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds derived from 1,3,4-oxadiazole, similar to the structure of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide, have been investigated for their antimicrobial and antifungal capabilities. For instance, a study on 1,3,4-oxadiazole N-Mannich bases revealed significant inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Derivatives with piperazinomethyl groups showed broad-spectrum antibacterial activities, with minimal inhibitory concentrations ranging from 0.5–8 μg/mL (Al-Wahaibi et al., 2021). Another study synthesized new 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, displaying antimicrobial activity comparable to commercial antibiotics against tested strains (Mohana, 2013).

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has also been a subject of interest. Research has designed and synthesized compounds that showed moderate to excellent anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibited higher activity than the reference drug, etoposide, with IC50 values ranging significantly across different cell lines (Ravinaik et al., 2021). Another study synthesized 2,5‐Disubstituted‐1,3,4‐oxadiazole derivatives that demonstrated superior activity against specific cancer cells, highlighting the therapeutic potential of such compounds (Polkam et al., 2017).

Antioxidant Activity

Oxadiazole and its derivatives have been explored for their antioxidant properties as well. For example, the synthesis of new 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moieties resulted in compounds with significant free-radical scavenging ability, demonstrating their potential as antioxidants (Shakir et al., 2014).

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-6-30-18-11-14(12-19(31-7-2)20(18)32-8-3)21(27)24-23-26-25-22(33-23)16-10-9-15(28-4)13-17(16)29-5/h9-13H,6-8H2,1-5H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLUGWSLDCRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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